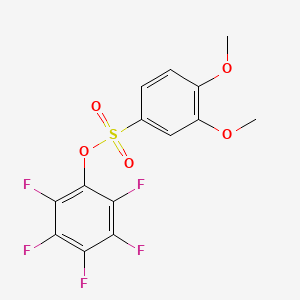

2,3,4,5,6-五氟苯基 3,4-二甲氧基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate" is a fluorinated aromatic compound that is likely to have unique physical and chemical properties due to the presence of both electron-withdrawing fluorine atoms and electron-donating methoxy groups. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties and reactions can provide insights into the behavior of such a molecule.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . This suggests that a similar approach could be used to synthesize the target compound, possibly by reacting a dimethoxybenzenesulfonyl chloride with a pentafluorophenyl nucleophile.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by high electronegativity and strong C-F bonds, which can influence the overall geometry and electronic distribution within the molecule. X-ray crystallography and spectroscopic methods, such as 19F NMR, are commonly used to confirm the structures of such compounds . These techniques would likely reveal the influence of the fluorine atoms on the electronic environment of the aromatic ring in the target compound.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The presence of electron-withdrawing fluorine atoms can make the aromatic ring more susceptible to nucleophilic attack, as demonstrated by the synthesis of sulfur pentafluorophenyl compounds using a pentafluorobenzenesulfonyl hypervalent iodonium ylide . The target compound may also participate in similar reactions due to the presence of the pentafluorophenyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often dominated by the strong electronegativity of fluorine. This can lead to high thermal stability, as seen in the thermal isomerization of perfluoro-pentaethylmethylbenzene , and poor water solubility, as observed in the case of a novel small molecule HIF-1 pathway inhibitor . The target compound is expected to exhibit similar properties, including potential thermal stability and low solubility in polar solvents due to the fluorinated phenyl ring.

科学研究应用

有机太阳能电池应用

该化合物已被用作制备用于有机太阳能电池应用的共轭聚合物供体的构建单元 . 将五氟苯基取代的苯并咪唑引入带有芴作为共聚单体的共聚物中 . 这种新型材料在与富勒烯衍生物混合时表现出高效的光致发光猝灭 .

电池电解质添加剂

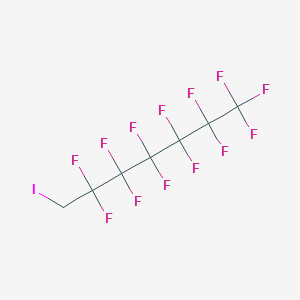

2,3,4,5,6-五氟苯基甲磺酸酯是一种相关的化合物,已被用作LiNi 0.5 Co 0.2 Mn 0.3 O 2 /石墨电池的通用电解质添加剂 . 它在阴极和阳极表面形成界面膜,降低了电池阻抗和副反应 .

高分子量氟化芳香族聚合物的合成

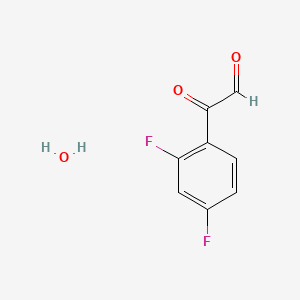

2,3,4,5,6-五氟苯甲醛是另一种相关的化合物,已用于合成新型高分子量氟化芳香族聚合物 . 这是通过对含有氟化羰基的化合物的超酸催化多羟基化反应实现的 .

污泥中伯胺的测定

2,3,4,5,6-五氟苯甲醛已被用作衍生化试剂,用于测定污泥中伯胺的灵敏方法 . 这是通过顶空固相微萃取和气相色谱-串联质谱法完成的 .

脱芳香化狄尔斯-阿尔德反应

N-(2,3,4,5,6-五氟苯基)马来酰亚胺是一种相关的化合物,已被证明能有效促进脱芳香化狄尔斯-阿尔德反应 . 该过程成功地将富含sp2的组分一步转化为具有多个sp3-碳的所需产物 .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3,4-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5O5S/c1-22-7-4-3-6(5-8(7)23-2)25(20,21)24-14-12(18)10(16)9(15)11(17)13(14)19/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPCHKYGHCSOLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401195876 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886361-12-2 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。